![molecular formula C10H19NO4S B217443 N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide CAS No. 105201-47-6](/img/structure/B217443.png)
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide
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Overview
Description
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide, also known as "UT-7," is a newly synthesized compound that has shown promising results in scientific research applications.
Scientific Research Applications
Chemical Activation and Applications in Organic Synthesis : Nitrous oxide (N2O) activation typically leads to O-atom transfer and N2 gas extrusion. However, N-trimethylsilyl (TMS)-substituted amides react with N2O to produce inorganic or organic azides, along with silanols or siloxanes. This demonstrates the potential of silyl groups in transformations where N2O acts as an N-atom donor, which is relevant for the studied compound due to its structural similarity and potential reactivity profiles (Liu et al., 2018).
Production of Nitroxyl (HNO) and Amides : The oxidation of hydroxamic acids in the presence of amines leads to the generation of nitrous oxide (N2O) and corresponding amides. This process suggests the intermediacy of nitroxyl (HNO), which is significant for understanding the reactivity of similar compounds like the one you're interested in (Atkinson, Storey, & King, 1996).
Hydrocarbon Emission in Biological Systems : Research on Carpophilus hemipterus, the dried-fruit beetle, reveals the emission of various all-E tetraene and triene hydrocarbons. These findings are pertinent in understanding the biological applications and implications of similar hydrocarbon structures (Bartelt et al., 1992).
Bioactive Compounds in Natural Products : Studies on the flower buds of Spilanthes acmella show the presence of N-isobutyl amides, including compounds with structural similarity to the compound , which exhibit biological activity against certain larvae and neonates (Ramsewak, Erickson, & Nair, 1999).
properties
CAS RN |
105201-47-6 |
---|---|
Product Name |
N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |
Molecular Formula |
C10H19NO4S |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(E)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+ |
InChI Key |
UNHSVZVRFBRLAW-STAPSFGWSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/C=N/NN=O |
SMILES |
CCC=CC=CC=CC=CC=NNN=O |
Canonical SMILES |
CCC=CC=CC=CC=CC=NNN=O |
synonyms |
triacsin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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